molecular formula C22H35NO5 B12373337 Monomethyl auristatin E intermediate-10

Monomethyl auristatin E intermediate-10

Cat. No.: B12373337
M. Wt: 393.5 g/mol
InChI Key: PCUHBNWYHLQSBO-KGXSXCIVSA-N
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Description

Monomethyl auristatin E intermediate-10 is a synthetic compound derived from the natural product dolastatin 10. It is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin. This compound is primarily used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

Monomethyl auristatin E intermediate-10 is synthesized through a series of chemical reactions involving the coupling of various intermediates. The synthesis typically involves the use of protecting groups to ensure the selective reaction of functional groups. The final step often includes the deprotection of these groups to yield the desired compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This process includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Monomethyl auristatin E intermediate-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Monomethyl auristatin E intermediate-10 has a wide range of scientific research applications, including:

Mechanism of Action

Monomethyl auristatin E intermediate-10 exerts its effects by inhibiting the polymerization of tubulin, a protein that is essential for cell division. This inhibition leads to the disruption of microtubule dynamics, resulting in cell cycle arrest and apoptosis. The compound is often linked to monoclonal antibodies, which target specific cancer cells, allowing for selective delivery and reduced toxicity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high potency and selectivity when used in antibody-drug conjugates. Its ability to be selectively delivered to cancer cells while minimizing toxicity to normal tissues makes it a valuable compound in targeted cancer therapy .

Properties

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl (3R)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate

InChI

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16?,18-,20?/m1/s1

InChI Key

PCUHBNWYHLQSBO-KGXSXCIVSA-N

Isomeric SMILES

CCC(C)C([C@@H](CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

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